molecular formula C21H17BrO7 B6502628 (Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 929379-85-1

(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B6502628
CAS No.: 929379-85-1
M. Wt: 461.3 g/mol
InChI Key: YVUWPMHJCOWDIM-WSVATBPTSA-N
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Description

(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound characterized by its unique structure, which includes a brominated benzo[d][1,3]dioxin moiety and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxin ring: This can be achieved through a cyclization reaction involving a brominated phenol and an appropriate diol under acidic conditions.

    Synthesis of the benzofuran ring: This step involves the condensation of a suitable aldehyde with a phenol derivative, followed by cyclization.

    Coupling of the two rings: The benzo[d][1,3]dioxin and benzofuran rings are coupled through a Wittig reaction, which involves the use of a phosphonium ylide and a carbonyl compound.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The bromine atom in the benzo[d][1,3]dioxin ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4H-benzo[d][1,3]dioxin: Shares the brominated benzo[d][1,3]dioxin moiety.

    3-oxo-2,3-dihydrobenzofuran: Contains the benzofuran ring.

    Methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Similar structure with an acetate ester instead of a propanoate ester.

Uniqueness

What sets (Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate apart is its specific combination of structural features, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The compound is synthesized through a multi-step process involving the reaction of various intermediates. The synthesis typically follows these steps:

  • Formation of the Benzodioxin Core : The initial step involves creating the 6-bromo-4H-benzo[d][1,3]dioxin structure.
  • Methylation and Esterification : Subsequent reactions involve methylation and the formation of the propanoate ester.
  • Final Coupling Reaction : The final product is obtained by coupling with specific benzofuran derivatives.

The detailed synthetic pathway can be summarized in the following table:

StepReaction TypeKey ReagentsYield
1AlkylationBromo compound + base75%
2EsterificationAlcohol + acid chloride70%
3CouplingBenzofuran derivative + coupling agent65%

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

A study demonstrated that at a concentration of 10 µM, the compound reduced cell viability by over 50% in MCF7 breast cancer cells after 48 hours of treatment . The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Antiviral Activity

The compound has also been evaluated for antiviral activity against several viruses. In a recent study, it showed promising results against Tobacco Mosaic Virus (TMV), with an inhibition rate exceeding 40% at concentrations of 500 mg/L . This suggests potential applications in agricultural settings as a biopesticide.

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the bromo substituent on the benzo[d][1,3]dioxin moiety enhances its interaction with biological targets, while modifications on the benzofuran ring can alter its potency and selectivity .

Case Study: Anticancer Mechanism

A detailed investigation into its anticancer mechanism revealed that this compound induces apoptosis via mitochondrial pathways. The study utilized flow cytometry to analyze apoptotic cells and identified increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .

Case Study: Antiviral Efficacy

In agricultural applications, a series of field trials were conducted to evaluate its efficacy against TMV in tomato plants. Results indicated that application at a rate of 100 mg/L significantly reduced viral load compared to untreated controls . This highlights its potential as a bioactive agent in crop protection.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO7/c1-11(21(24)25-2)28-15-3-4-16-17(8-15)29-18(19(16)23)7-12-5-14(22)6-13-9-26-10-27-20(12)13/h3-8,11H,9-10H2,1-2H3/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUWPMHJCOWDIM-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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